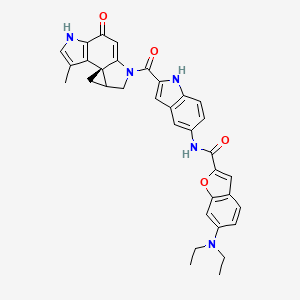
U-76074
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-76074 is a metabolite of the cyclopropylpyrroloindole prodrug Carzelesin. Carzelesin is a DNA-sequence-specific alkylating agent that has shown significant potential in cancer treatment due to its ability to bind to the minor groove of DNA and induce irreversible DNA alkylation .
Preparation Methods
The preparation of U-76074 involves the activation of Carzelesin through a two-step reaction. Initially, the phenyl-urethane substituent of Carzelesin undergoes hydrolysis to form the intermediate compound U-76073. This intermediate then undergoes ring closure to form the active compound this compound .
Chemical Reactions Analysis
U-76074 primarily undergoes alkylation reactions due to its structure as a DNA minor groove binder. The compound is known to form covalent bonds with DNA, leading to DNA cleavage and subsequent cell death via apoptosis . Common reagents and conditions used in these reactions include the presence of DNA and physiological conditions that facilitate the binding of this compound to the DNA minor groove . The major product formed from these reactions is the alkylated DNA, which disrupts the DNA architecture and structural integrity .
Scientific Research Applications
U-76074 has been extensively studied for its applications in cancer research. As a potent DNA alkylating agent, it has shown efficacy in inhibiting the growth of various tumor cells. The compound has been used in preclinical and clinical studies to evaluate its potential as an anti-cancer agent . Additionally, this compound has been used in studies to understand the mechanisms of DNA damage and repair, as well as the development of drug resistance in cancer cells .
Mechanism of Action
The mechanism of action of U-76074 involves its binding to the minor groove of DNA, followed by alkylation of the adenine-N3 position. This alkylation disrupts the DNA structure, leading to DNA cleavage and cell death via apoptosis . The molecular targets of this compound include the DNA minor groove, where it forms covalent bonds with specific DNA sequences . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptotic pathways .
Comparison with Similar Compounds
U-76074 is part of the cyclopropylpyrroloindole family, which includes other compounds such as Adozelesin, Bizelesin, and Carzelesin . These compounds share a similar mechanism of action, involving DNA minor groove binding and alkylation. this compound is unique in its specific DNA sequence selectivity and its ability to induce DNA cleavage more effectively than some of its analogs . The similar compounds in this family are known for their high cytotoxicity and potential as anti-cancer agents .
Properties
CAS No. |
119813-15-9 |
|---|---|
Molecular Formula |
C34H31N5O4 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
6-(diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1 |
InChI Key |
XHPVXGJAGWHKNR-GVWUWIDXSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6C[C@@]67C5=CC(=O)C8=C7C(=CN8)C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |
Synonyms |
U 76074 U-76,074 U-76074 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















